(2R,4aR,8R,8aR)-Decahydro-8-hydroxy-4a,8-dimethyl-alpha-methylene-2-naphthaleneacetic acid; Vachanic acid
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Overview
Description
(2R,4aR,8R,8aR)-Decahydro-8-hydroxy-4a,8-dimethyl-alpha-methylene-2-naphthaleneacetic acid; Vachanic acid is a natural product found in Laggera crispata, Tessaria fastigiata, and Laggera pterodonta with data available.
Scientific Research Applications
Lipase Inhibition Studies
Vachanic acid, also known as (2R,4aR,8R,8aR)-Decahydro-8-hydroxy-4a,8-dimethyl-alpha-methylene-2-naphthaleneacetic acid, has been studied for its potential in inhibiting Pseudomonas lipase. Research conducted by Lin, Shen, and Lin (2011) synthesized various stereoisomers of decahydro-2-naphthyl-N-n-butylcarbamates, including derivatives similar to Vachanic acid, and tested them for inhibitory potency against Pseudomonas lipase. Their studies indicate that specific stereoisomers exhibit varying degrees of inhibition, with some demonstrating significant potency (Ming-cheng Lin, Yu-fang Shen, & G. Lin, 2011).
Chemoenzymatic Synthesis
Kinoshita et al. (2008) conducted research on the chemoenzymatic synthesis of certain compounds, including those structurally related to Vachanic acid. They explored the enzymatic resolution products and their conversion to various compounds, demonstrating the potential of Vachanic acid and its derivatives in the synthesis of complex organic molecules (Masako Kinoshita, T. Miyake, Yuusuke Arima, Minako Oguma, & H. Akita, 2008).
Structural Studies
Schweizer et al. (1978) provided insights into the structural properties of naphthalene derivatives, including compounds with similarities to Vachanic acid. Their research focused on the crystal structure analyses of various naphthalenes, which is crucial for understanding the chemical behavior and potential applications of Vachanic acid in scientific research (W. Bernd Schweizer, Garry Procter, Menahem Kaftory, & Jack D. Dunitz, 1978).
Biological Activity of Metal Complexes
Lazou, Perontsis, and Psomas (2023) explored the structural and biological activities of metal complexes with naphthalene-based acetic acids, including compounds related to Vachanic acid. Their study highlights the significance of these compounds in understanding the interaction between metal ions and organic ligands and their potential biological activities (Marialena Lazou, S. Perontsis, & G. Psomas, 2023).
Lipase-Catalyzed Transesterification
Sakai et al. (2000) researched the lipase-catalyzed transesterification of compounds structurally related to Vachanic acid. Their study provided insights into the synthesis of optically pure compounds and the crystal structures of key intermediates, contributing to the understanding of enzymatic reactions involving naphthalene derivatives (Sakai, Miki, Tsuboi, Takeuchi, Ema, Uneyama, & Utaka, 2000).
properties
Product Name |
(2R,4aR,8R,8aR)-Decahydro-8-hydroxy-4a,8-dimethyl-alpha-methylene-2-naphthaleneacetic acid; Vachanic acid |
---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
2-[(4aR,8R)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H24O3/c1-10(13(16)17)11-5-8-14(2)6-4-7-15(3,18)12(14)9-11/h11-12,18H,1,4-9H2,2-3H3,(H,16,17)/t11?,12?,14-,15-/m1/s1 |
InChI Key |
FXKCXGBBUBCRPU-BBNOBNGHSA-N |
Isomeric SMILES |
C[C@]12CCC[C@@](C1CC(CC2)C(=C)C(=O)O)(C)O |
Canonical SMILES |
CC12CCCC(C1CC(CC2)C(=C)C(=O)O)(C)O |
synonyms |
ilicic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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